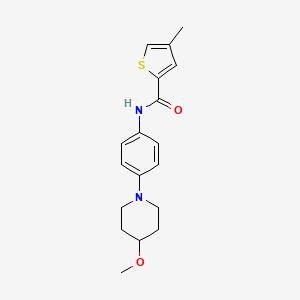

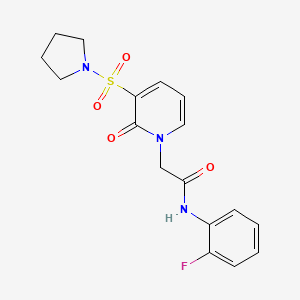

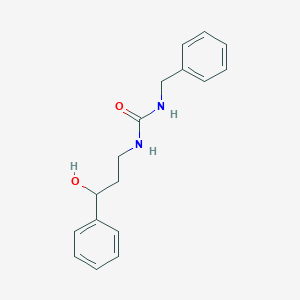

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could potentially be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The thiophene ring, like other aromatic systems, could undergo electrophilic aromatic substitution reactions .Scientific Research Applications

Discovery and Inhibition Properties

- The compound has been identified as a potent and selective Met kinase inhibitor. It demonstrates significant tumor stasis in certain human gastric carcinoma models after oral administration. This finding is pivotal in the development of targeted cancer therapies (Schroeder et al., 2009).

Protection in Oligoribonucleotide Synthesis

- The compound has been used as a protecting group for 2′-hydroxy functions in rapid oligoribonucleotide synthesis. Its acid lability under mild hydrolytic conditions makes it suitable for this purpose (Reese, Serafinowska, & Zappia, 1986).

Amino-Imino Tautomerism

- Research on amino-imino tautomerism of N-monosubstituted aminothiophenes has shown that compounds like 2-N-methylamino-3-methoxythiophene are in equilibrium with their imino tautomers. This has implications in the synthesis and understanding of such compounds (Brandsma et al., 1998).

Synthesis of Piperidines

- The compound is involved in the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate. This process is essential in creating specific piperidine structures used in medicinal chemistry (Calvez, Chiaroni, & Langlois, 1998).

N-Nucleophiles in Aminocarbonylation

- The compound has been used as an N-nucleophile in palladium-catalyzed aminocarbonylation, playing a crucial role in creating various organic compounds (Takács et al., 2014).

Selective 5-HT(1B/1D) Antagonists

- Analogues of the compound have been synthesized and evaluated as potent and selective 5-HT(1B/1D) antagonists. This research contributes to the understanding of receptor binding and functional properties in the context of neurological disorders (Liao et al., 2000).

Future Directions

properties

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-13-11-17(23-12-13)18(21)19-14-3-5-15(6-4-14)20-9-7-16(22-2)8-10-20/h3-6,11-12,16H,7-10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHICLPZWFTVBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

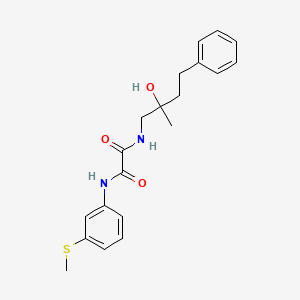

![(2E)-3-[5-iodo-2-(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2574572.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B2574574.png)

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B2574580.png)